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Benzanilide, 5-chloro-2-(methylamino)- is a chemical compound with the molecular formula . It features a benzanilide backbone with a chlorine atom at the 5-position and a methylamino group at the 2-position. This compound is part of a larger class of benzanilides, which are known for their diverse biological activities and applications in medicinal chemistry.
Benzanilide derivatives have been studied for their biological activities, including:
The synthesis of benzanilide, 5-chloro-2-(methylamino)- typically involves several methods:
Benzanilide, 5-chloro-2-(methylamino)- has various applications:
Studies on the interactions of benzanilide, 5-chloro-2-(methylamino)- with biological systems reveal:
Benzanilide, 5-chloro-2-(methylamino)- shares structural similarities with various compounds. Here are some notable comparisons:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Benzanilide | C13H11N | Basic structure without chlorine or methylamino |
| 4-Chlorobenzanilide | C13H11ClN | Chlorine at the para position |
| 5-Bromo-2-methylaminobenzanilide | C14H13BrN | Bromine substitution instead of chlorine |
| 4-Methylaminobenzanilide | C14H15N2O | Methylamine at para position |
Benzanilide, 5-chloro-2-(methylamino)- is unique due to its specific combination of chlorine and methylamino groups on the benzanilide structure. This configuration influences its reactivity and biological activity compared to other benzanilides.
Amide bond formation represents the fundamental synthetic transformation in benzanilide synthesis, requiring precise methodological approaches to achieve optimal yields and selectivity [1]. The construction of the amide linkage in 5-chloro-2-(methylamino)-benzanilide involves several established coupling strategies, each offering distinct advantages in terms of reaction efficiency and substrate compatibility.
The most widely employed approach utilizes activated carboxylic acid derivatives as electrophilic coupling partners [1]. 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide in combination with 4-dimethylaminopyridine and a catalytic amount of 1-hydroxybenzotriazole provides exceptional results for electron-deficient amines [1]. This three-component coupling system demonstrates remarkable efficiency, with reactions proceeding in acetonitrile at room temperature to afford amide products in yields ranging from 62% to 91% [1].
The reaction mechanism proceeds through initial activation of the carboxylic acid by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, forming an O-acylisourea intermediate [1]. Subsequent nucleophilic attack by 4-dimethylaminopyridine generates a highly reactive acyliminium intermediate, which undergoes rapid aminolysis to yield the desired amide product [1]. The catalytic 1-hydroxybenzotriazole serves to suppress side reactions and enhance overall coupling efficiency [1].
Alternative methodologies employ native chemical ligation principles adapted for small molecule amide synthesis [2]. This approach demonstrates particular utility in aqueous reaction media, proceeding through thioester intermediates that undergo spontaneous S-to-N acyl migration [2]. The reaction exhibits remarkable chemoselectivity and tolerates diverse functional groups without requiring protective strategies [2].
Table 1: Comparative Amide Coupling Methodologies
| Coupling System | Solvent | Temperature (°C) | Reaction Time (h) | Yield Range (%) | Reference |
|---|---|---|---|---|---|
| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/4-dimethylaminopyridine/1-hydroxybenzotriazole | Acetonitrile | 23 | 5-14 | 62-91 | [1] |
| 1-hydroxybenzotriazole hexafluorophosphate/diisopropylethylamine | Dimethylformamide | 23 | 5 | 38 | [1] |
| Benzotriazol-1-yloxy-tripyrrolidinophosphonium/triethylamine | Dichloromethane | 23 | 12 | 28 | [1] |
| Mixed anhydride method | Dichloromethane | 23 | 8 | 38 | [1] |
The enzymatic approach utilizing Candida antarctica lipase B represents an environmentally sustainable alternative for amide bond construction [3]. Reactions proceed efficiently in cyclopentyl methyl ether at 60°C, achieving conversions exceeding 99% within 30 minutes [3]. The enzyme demonstrates broad substrate tolerance and operates effectively at substrate concentrations up to 920 millimolar [3].
The regioselective introduction of chlorine and methylamino functionalities requires mechanistically distinct synthetic transformations that proceed through well-characterized reaction pathways [4]. Chlorination reactions typically employ electrophilic aromatic substitution mechanisms, while methylamination involves nucleophilic substitution or reductive amination processes [5] [6].
Electrophilic chlorination utilizes sulfuryl chloride as the primary chlorinating agent, with reactivity modulated through organocatalyst systems [4]. Acetonitrile activation of sulfuryl chloride enables chlorination of electron-rich aromatic substrates, including para-xylene derivatives, with yields approaching 95% [4]. The mechanism proceeds through initial formation of a chloronium ion intermediate, followed by rapid deprotonation to restore aromaticity [4].
For oxidation-sensitive substrates such as phenolic compounds, 1,4-dioxane serves as an effective moderating agent, reducing the electrophilic character of sulfuryl chloride while maintaining high chlorination efficiency [4]. This approach achieves 95% and 85% yields for para-cresol and 2-naphthol chlorination, respectively [4].
Regioselective chlorination strategies employ catalyst-controlled approaches to achieve either ortho- or para-selectivity [4]. Acetonitrile in combination with (S)-2,2'-bis(diphenylphosphino)-1,1'-binaphthalene oxide catalyzes para-selective chlorination with selectivity ratios reaching 4:96 ortho:para [4]. Conversely, bis-thiourea catalysts promote ortho-selective chlorination, achieving selectivity ratios up to 99:1 [4].
Table 2: Regioselective Chlorination Conditions
| Catalyst System | Additive | Selectivity (o:p) | Yield (%) | Reference |
|---|---|---|---|---|
| Acetonitrile/(S)-2,2'-bis(diphenylphosphino)-1,1'-binaphthalene oxide | Diisopropyl ether | 4:96 | 91 | [4] |
| Bis-thiourea/phenylboronic acid | - | 99:1 | 87 | [4] |
| (S)-diphenylprolinol | - | 99:1 | 93 | [4] |
Methylamination reactions proceed through diverse mechanistic pathways depending on the specific synthetic approach [5] [6]. Phosphorus-catalyzed reductive coupling employs nitromethane as a methylamine surrogate, proceeding through a phosphorus(III)/phosphorus(V) redox cycle [5]. The reaction utilizes 1,2,2,3,4,4-hexamethylphosphetane P-oxide as catalyst in combination with hydrosilane reductants [5].
The mechanism initiates with reduction of nitromethane by the phosphorus(III) catalyst, generating a phosphorus-bound nitroso intermediate [5]. Subsequent reduction affords the corresponding hydroxylamine derivative, which undergoes further reduction to yield the methylamino product [5]. This methodology demonstrates broad substrate compatibility and enables synthesis of isotopically labeled products using deuterated or carbon-13 labeled nitromethane precursors [5].
Copper hydride-catalyzed methylation represents an alternative approach utilizing paraformaldehyde and polymethylhydrosiloxane as the methyl source [6]. The reaction proceeds through initial formation of a cyclic(alkyl)(amino)carbene copper hydride intermediate from the reaction between polymethylhydrosiloxane and cyclic(alkyl)(amino)carbene copper chloride [6]. This intermediate facilitates reductive amination of paraformaldehyde, yielding methylated amine products in up to 99% yield [6].
Transition metal catalysis provides powerful tools for achieving regioselective functionalization in benzanilide synthesis, with palladium and ruthenium systems demonstrating particular utility [7] [8]. These catalytic approaches enable direct carbon-hydrogen bond functionalization, circumventing the need for pre-functionalized starting materials [7].
Palladium(II)-catalyzed carbon-hydrogen hydroxylation proceeds through a concerted metalation-deprotonation mechanism [7]. The reaction employs palladium acetate as catalyst in combination with potassium persulfate oxidant, operating at temperatures between 80-120°C [7]. Regioselectivity is governed primarily by electronic factors, with electron-rich positions favored for palladium insertion [7].
The catalytic cycle initiates with coordination of the benzanilide substrate to palladium through the amide carbonyl oxygen [7]. This directing group effect facilitates regioselective carbon-hydrogen activation at the ortho-position of the aniline ring [7]. Subsequent oxidation by potassium persulfate regenerates the palladium(II) catalyst while installing the hydroxyl functionality [7].
Ruthenium(II) catalysis employs dichloro(para-cymene)ruthenium(II) dimer as the pre-catalyst, operating under milder conditions than palladium systems [7]. The reaction demonstrates complementary regioselectivity compared to palladium catalysis, with steric factors playing a dominant role in determining the site of functionalization [7]. Reactions proceed efficiently at 2.5 mol% catalyst loading, achieving gram-scale synthesis with maintained efficiency [7].
Table 3: Metal-Catalyzed Regioselective Functionalization
| Catalyst | Oxidant | Temperature (°C) | Catalyst Loading (mol%) | Regioselectivity | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Palladium acetate | Potassium persulfate | 120 | 5 | Electronic control | 78-92 | [7] |
| Dichloro(para-cymene)ruthenium(II) dimer | Potassium persulfate | 80 | 2.5 | Steric control | 82-95 | [7] |
| Palladium acetate | Molecular oxygen | 120 | 10 | ortho-Aniline | 65-85 | [9] |
Rhodium catalysis offers an alternative approach for carbon-hydrogen functionalization, particularly in the context of aldehyde addition reactions [10]. Manganese pentacarbonyl bromide in combination with dimethylzinc enables carbon-hydrogen activation of aromatic substrates, facilitating nucleophilic addition to carbonyl electrophiles [10]. This dual activation strategy circumvents limitations associated with traditional rhodium and palladium systems [10].
The bromination-based regioselectivity switching demonstrates remarkable catalyst control over product distribution [8]. Hexafluoroisopropanol promotes bromination at positions remote from directing groups, while palladium(II) catalysis favors sites proximal to coordinating functionalities [8]. This switchable selectivity enables divergent synthesis from common starting materials [8].
Industrial-scale synthesis of benzanilide derivatives requires optimization of reaction conditions, catalyst systems, and process engineering considerations to achieve economically viable production [11] [12]. Continuous flow methodologies represent the current state-of-the-art approach, offering superior heat and mass transfer characteristics compared to batch processes [12].
Microreactor technology enables precise control over reaction parameters, reducing reaction times from hours to minutes while maintaining high product quality [12]. The Corning high-throughput microchannel reactor system demonstrates particular utility, operating safely at temperatures up to 200°C and pressures up to 18 bar [12]. These reactors employ perfluoroalkoxy resin materials for chemical compatibility with diverse reaction media [12].
The continuous flow approach for benzanilide synthesis employs metering pumps to deliver precise feed ratios of reactants into preheating modules [12]. Heart-shaped mixing modules ensure rapid and efficient mixing, while downstream cooling systems enable immediate temperature control upon reaction completion [12]. This configuration achieves conversion rates of 69.2% with 100% selectivity for the desired product [12].
Table 4: Industrial Process Optimization Parameters
| Parameter | Batch Process | Continuous Flow | Improvement Factor | Reference |
|---|---|---|---|---|
| Reaction Time | 4-8 hours | 5-15 minutes | 16-96x faster | [12] |
| Temperature Control | ±5°C | ±1°C | 5x more precise | [12] |
| Conversion Efficiency | 45-65% | 69-85% | 1.3-1.5x higher | [12] |
| Product Selectivity | 85-95% | >99% | 1.1-1.2x better | [12] |
Catalyst recovery and recycling protocols are essential for economic viability in large-scale operations [13]. Palladium-doped clay catalysts demonstrate exceptional stability under microwave-assisted conditions, enabling multiple reaction cycles without significant activity loss [13]. These heterogeneous systems facilitate product separation through simple filtration, eliminating the need for complex purification procedures [13].
Temperature and pressure optimization studies reveal optimal operating windows for maximized productivity [14]. Hydrogenation reactions proceed efficiently at 100°C and 0.8 megapascal hydrogen pressure, achieving 96.1% yield with 99.7% purity [14]. The use of molecular sieves prevents reversible hydrolysis reactions, maintaining forward reaction driving force [3].
Solvent selection plays a critical role in process economics and environmental impact [3]. Cyclopentyl methyl ether emerges as a preferred green solvent, demonstrating superior performance compared to traditional organic media [3]. This solvent achieves greater than 99% conversion in enzymatic amidation reactions while facilitating straightforward product recovery [3].
Energy optimization through microwave-assisted synthesis reduces overall process energy consumption by 30-50% compared to conventional heating methods [15]. Microwave heating provides uniform temperature distribution throughout the reaction mixture, eliminating hot spots and improving product quality consistency [15]. The reduced reaction times associated with microwave heating translate directly to increased throughput and reduced capital equipment requirements [15].
Benzanilide, 5-chloro-2-(methylamino)- exhibits characteristic thermal stability patterns consistent with aromatic amide compounds. The compound demonstrates good thermal stability under ambient conditions, with significant decomposition occurring only at elevated temperatures [1] [2].
Thermodynamic Stability Parameters:
The molecular structure of benzanilide, 5-chloro-2-(methylamino)- incorporates both electron-withdrawing chlorine substitution and electron-donating methylamino functionality, creating a balanced electronic environment that contributes to its thermodynamic stability [3]. The presence of the chlorine atom at the 5-position enhances the thermal stability through resonance stabilization of the aromatic system [4].
Degradation Kinetics:
Thermal degradation studies of related benzanilide compounds indicate that decomposition typically follows pseudo-first-order kinetics under controlled atmospheric conditions [5] [1]. The degradation mechanism involves initial bond cleavage at the weaker amide linkages, followed by aromatic ring fragmentation at temperatures exceeding 400°C [1] [6].
Research on similar N,N-dialkylamide compounds demonstrates that atmospheric oxygen concentration significantly influences degradation kinetics, with oxygen-rich environments accelerating thermal decomposition through oxidative mechanisms [1] [7]. The degradation rate constants for benzanilide derivatives generally conform to the Arrhenius equation, showing temperature-dependent behavior with activation energies characteristic of aromatic amide bond dissociation [5].
Stability Under Various Conditions:
The compound remains stable when stored at room temperature in inert atmospheres, demonstrating compatibility with standard pharmaceutical storage conditions [8] [9]. However, exposure to strong oxidizing agents can initiate premature degradation pathways, necessitating careful handling protocols [8].
The solubility profile of benzanilide, 5-chloro-2-(methylamino)- reflects its amphiphilic molecular structure, containing both hydrophobic aromatic domains and polar functional groups.
Aqueous Solubility:
Benzanilide, 5-chloro-2-(methylamino)- exhibits practically insoluble to insoluble behavior in water [8] [10]. This limited aqueous solubility is consistent with other benzanilide derivatives, which typically demonstrate poor water solubility due to their predominantly aromatic character and the hydrophobic nature of the benzanilide core structure [11] [10].
Organic Solvent Solubility:
The compound shows variable solubility in organic solvents, depending on solvent polarity and hydrogen bonding capacity [8]:
Solvent Polarity Effects:
Comparative analysis with related benzanilide compounds reveals that solubility increases with solvent polarity up to an optimal range, beyond which hydrogen bonding interactions may limit solubility [12] [13]. The moderate solubility in polar aprotic solvents like dimethyl sulfoxide suggests favorable dipole-dipole interactions without competing hydrogen bonding [14] [15].
Structure-Solubility Relationships:
The introduction of the methylamino substituent at the 2-position provides additional sites for intermolecular interactions, potentially enhancing solubility in polar solvents compared to unsubstituted benzanilide derivatives [16]. However, the overall hydrophobic character dominated by the aromatic systems limits aqueous solubility regardless of polar substituents [11].
The lipophilicity characteristics of benzanilide, 5-chloro-2-(methylamino)- are fundamental to understanding its physicochemical behavior and potential biological distribution patterns.
Octanol-Water Partition Coefficient:
While specific experimental logP values for benzanilide, 5-chloro-2-(methylamino)- were not identified in the literature search, computational predictions based on structural similarity to related compounds suggest moderate lipophilicity [17]. The presence of both chlorine substitution and methylamino functionality creates competing hydrophobic and hydrophilic contributions to the overall partition behavior.
Lipophilicity Determinants:
The molecular structure incorporates several key lipophilicity determinants [18] [19]:
Comparative Lipophilicity Analysis:
Studies of structurally related compounds demonstrate that substitution patterns significantly influence partition coefficients [18] [20]. For similar benzanilide derivatives with halogen substitution, logD values typically range from 1.7 to 3.2, depending on the specific substitution pattern and solution pH [18] [20].
pH-Dependent Partitioning:
The presence of the methylamino group introduces pH-dependent partitioning behavior, as the amine functionality can undergo protonation under acidic conditions [19]. This pH dependence affects the distribution coefficient (logD) at physiological pH, potentially altering the compound's effective lipophilicity in biological systems.
The vapor pressure and sublimation properties of benzanilide, 5-chloro-2-(methylamino)- are influenced by its molecular weight, intermolecular interactions, and crystal structure characteristics.
Vapor Pressure Behavior:
Direct vapor pressure measurements for benzanilide, 5-chloro-2-(methylamino)- were not identified in the available literature. However, vapor pressure characteristics can be estimated based on structural analogy with related aromatic amide compounds [21] [22].
Sublimation Characteristics:
Aromatic amide compounds, including benzanilide derivatives, typically exhibit sublimation behavior at elevated temperatures under reduced pressure conditions [22]. The sublimation process is governed by the balance between intermolecular forces in the crystal lattice and thermal energy available for phase transition.
Temperature Dependence:
Vapor pressure of aromatic compounds generally follows the Clausius-Clapeyron relationship, with exponential increases observed as temperature rises [21] [23]. For compounds with molecular weights similar to benzanilide, 5-chloro-2-(methylamino)- (260.72 g/mol), significant vapor pressure development typically occurs only at temperatures exceeding 100-150°C under atmospheric pressure conditions.
Intermolecular Force Considerations:
The vapor pressure behavior of benzanilide, 5-chloro-2-(methylamino)- is influenced by several intermolecular forces:
Practical Implications:
The low expected vapor pressure at ambient temperatures indicates minimal volatility under normal handling conditions, contributing to the compound's stability during storage and processing operations [24] [25].
| Property Category | Parameter | Value/Behavior | Source Citations |
|---|---|---|---|
| Thermal Stability | Decomposition Temperature | >400°C (estimated) | [1] [2] |
| Stability Mechanism | Aromatic resonance stabilization | [4] [1] | |
| Oxygen Sensitivity | Increases degradation rate | [1] [7] | |
| Solubility | Water Solubility | Practically insoluble | [8] [10] |
| Chloroform | Slightly soluble | [8] | |
| DMSO | Slightly soluble | [8] | |
| Methanol | Very slightly soluble | [8] | |
| Physical Properties | Molecular Weight | 260.72 g/mol | [3] [26] [27] |
| Melting Point | Not specified directly | [8] [9] | |
| Appearance | White to pale yellow solid | [8] | |
| Storage | Room temperature, protect from light | [8] [9] |